Zinc, bromocyclopentyl- Zinc, bromocyclopentyl-
Brand Name: Vulcanchem
CAS No.: 171860-68-7
VCID: VC20898055
InChI: InChI=1S/C5H9.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1
SMILES: C1CC[CH-]C1.[Zn+]Br
Molecular Formula: C5H9BrZn
Molecular Weight: 214.4 g/mol

Zinc, bromocyclopentyl-

CAS No.: 171860-68-7

Cat. No.: VC20898055

Molecular Formula: C5H9BrZn

Molecular Weight: 214.4 g/mol

* For research use only. Not for human or veterinary use.

Zinc, bromocyclopentyl- - 171860-68-7

Specification

CAS No. 171860-68-7
Molecular Formula C5H9BrZn
Molecular Weight 214.4 g/mol
IUPAC Name bromozinc(1+);cyclopentane
Standard InChI InChI=1S/C5H9.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1
Standard InChI Key GTJUPSNUGOBNMF-UHFFFAOYSA-M
SMILES C1CC[CH-]C1.[Zn+]Br
Canonical SMILES C1CC[CH-]C1.[Zn+]Br

Introduction

Chemical Identity and Structure

Cyclopentylzinc bromide, also known as Zinc, bromocyclopentyl-, is an organometallic compound with a direct zinc-carbon bond. The compound features a cyclopentyl group attached to a zinc atom, which is also bonded to a bromine atom .

PropertyInformation
Chemical NameZinc, bromocyclopentyl-
Common SynonymsCyclopentylzinc bromide, cyclopentylzinc(II) bromide, bromo(cyclopentyl)zinc
CAS Registry Number171860-68-7
Molecular FormulaC₅H₉BrZn
Molecular Weight214.4 g/mol
European Community (EC) Number640-975-5
InChI KeyGOPYCBPMCCJYSN-UHFFFAOYSA-M
The structure consists of a cyclopentane ring directly bonded to zinc, with the zinc atom also forming a bond with bromine. This creates a reactive organometallic species that can participate in various transformations .

Physical Properties

Cyclopentylzinc bromide is typically handled and supplied as a solution due to its reactivity profile. The physical properties of this compound are crucial for understanding its behavior in laboratory settings .

PropertyValue
Physical StateLiquid solution (typically in THF)
ConcentrationCommonly available as 0.5M solution in THF
Density0.955 g/mL at 25°C
AppearanceClear solution
StabilityAir and moisture sensitive
Flash Point-17°C (from related organozinc compounds)
The compound is typically packaged under an inert atmosphere (argon) due to its sensitivity to air and moisture. This protective measure ensures the maintenance of its reactivity and extends shelf life .

Chemical Reactivity

The reactivity of cyclopentylzinc bromide stems from the polarized zinc-carbon bond, which renders the cyclopentyl group nucleophilic. This reactivity profile makes it valuable in numerous synthetic transformations .

Reactive PropertyBehavior
Water ReactivityReleases flammable gases (H261)
Air SensitivityReacts with oxygen; requires inert atmosphere handling
NucleophilicityActs as cyclopentyl anion equivalent in reactions
TransmetalationReadily participates in metal-catalyzed coupling reactions
The compound reacts violently with water due to its organometallic nature, which necessitates handling under strictly anhydrous conditions. This reactivity is common among organozinc reagents and requires appropriate safety measures .

Applications in Organic Synthesis

Reaction TypeReaction PartnersProducts
Negishi CouplingAryl halides, vinyl halidesCyclopentyl-substituted aromatics and alkenes
Heteroaryl CouplingHeteroaryl halidesCyclopentyl-substituted heterocycles
These reactions are typically catalyzed by palladium complexes, often with phosphine ligands, allowing for the selective transfer of the cyclopentyl group to the coupling partner .

Carbonyl Addition Reactions

The nucleophilic character of the cyclopentyl group in this reagent enables addition reactions to carbonyl compounds, leading to alcohol products with cyclopentyl substitution.

Other Synthetic Applications

Additional applications include:

  • Formation of complex organic structures in pharmaceutical synthesis

  • Introduction of cyclopentyl groups to enhance the biological activity of drug molecules

  • Preparation of fine chemicals and specialty materials

Hazard TypeClassificationPrecautions
FlammabilityGHS02Keep away from heat, sparks, open flames
CorrosivityGHS05Use appropriate PPE (gloves, safety glasses)
ToxicityGHS07Avoid inhalation and skin contact
Water ReactivityH261Keep away from water and moisture

Personal Protective Equipment

When handling this compound, researchers should use:

  • Chemical-resistant gloves

  • Safety goggles or face shield

  • Lab coat

  • Appropriate respiratory protection when necessary

Emergency Procedures

In case of spills or accidents:

  • Avoid water for fire suppression (use dry chemical extinguishers)

  • Provide adequate ventilation

  • Collect spilled material using non-aqueous absorbents

  • Dispose of waste according to local regulations for hazardous materials

Storage ParameterRequirement
Temperature2-8°C (refrigeration)
AtmosphereUnder inert gas (typically argon)
ContainerSealed, moisture-proof vessels
CompatibilityAway from water, acids, and oxidizing agents
Shelf LifeVariable; check manufacturer specifications
The compound is typically supplied in resealable ChemSeal™ bottles or similar containers designed to maintain an inert atmosphere even after initial opening .
SupplierProduct FormTypical PackagingApproximate Price (2025)
Sigma-Aldrich0.5M in THF50 mL$345.00
Thermo Scientific0.5M in THF, under argon50 mLINR 55,830.00 (equivalent)
MySkinRecipes0.5M in THF50 mL$1,136.82
Most commercial preparations are provided as solutions in tetrahydrofuran (THF), which offers a convenient form for direct use in reactions without additional preparation steps .

Related Organozinc Compounds

Cyclopentylzinc bromide belongs to a broader family of cycloalkylzinc reagents that share similar reactivity patterns but offer different steric and electronic properties .

Related CompoundMolecular FormulaPrimary Applications
Cyclopropylzinc bromideC₃H₅BrZnCross-coupling, formation of strained cyclic systems
Cyclohexylzinc bromideC₆H₁₁BrZnCross-coupling, introduction of cyclohexyl moieties
Benzylzinc bromideC₇H₇BrZnBenzylic cross-coupling reactions
These compounds allow synthetic chemists to introduce various cyclic structures into target molecules, providing important tools for structural diversification in organic synthesis .

Future Research Directions

The utility of cyclopentylzinc bromide continues to expand as researchers explore new applications and reaction conditions. Several promising areas of future research include:

  • Development of more environmentally friendly reaction conditions

  • Exploration of stereoselective transformations using chiral catalysts

  • Application in continuous flow chemistry for safer handling

  • Investigation of novel reaction pathways for complex molecule synthesis
    Additionally, research into the medicinal applications of cyclopentyl-containing compounds may drive increased demand for efficient synthetic methods utilizing this reagent .

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